1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C7H14N4O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(3-ethoxypropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4O/c1-2-12-5-3-4-11-6-9-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10) |
InChI Key |
BDCJUXPDSKHQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C=NC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazinecarboximidamide Derivatives
A convergent and efficient method reported for 3-amino-1,2,4-triazoles involves the cyclization of hydrazinecarboximidamide derivatives with formic acid equivalents. The hydrazinecarboximidamide precursors can be synthesized from thiourea or hydrazinecarbothioamide derivatives, where the N-1 substituent (such as 3-ethoxypropyl) is introduced prior to cyclization. This method enables the preparation of 3-amino-1,2,4-triazoles with varied N-1 substituents by modifying the starting thiourea or hydrazinecarbothioamide.
Nucleophilic Opening of N-Guanidinosuccinimide Intermediates
Another reported approach uses N-guanidinosuccinimide intermediates, which react with amines under microwave irradiation to form N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This method is effective for aliphatic amines, including those bearing ethoxy groups, through nucleophilic ring-opening followed by triazole ring recyclization. However, it is less effective for aromatic amines, necessitating alternative pathways.
Stepwise Synthesis via Sulfonic Acid Intermediates
A two-step, one-pot protocol involves the synthesis of sulfonic acid intermediates followed by amine addition and cyclization to yield 3-amino-1,2,4-triazoles. The reaction conditions are mild and compatible with a wide range of functional groups, including ethers such as ethoxy substituents. This method has been optimized to give good yields and tolerates primary, secondary, and aromatic amines, making it suitable for synthesizing this compound derivatives.
Representative Reaction Conditions and Yields
| Method | Key Starting Materials | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclization of hydrazinecarboximidamide | Thiourea or hydrazinecarbothioamide derivatives with 3-ethoxypropyl substituent | Heating with formic acid equivalent, ~140 °C, 14 h | 43-71 (over two steps) | Good functional group tolerance, suitable for varying N-1 substituents |
| N-guanidinosuccinimide ring-opening | N-guanidinosuccinimide + 3-ethoxypropylamine | Microwave irradiation, nucleophilic ring opening | Moderate to high | Effective for aliphatic amines, less for aromatic |
| Sulfonic acid intermediate route | Sulfonic acid intermediate + 3-ethoxypropylamine | Mild heating, one-pot protocol | Good yields | Compatible with ethers and other functional groups |
Mechanistic Insights
- The cyclization of hydrazinecarboximidamide derivatives proceeds via intramolecular nucleophilic attack of the hydrazine nitrogen on a formyl carbon, forming the triazole ring.
- N-guanidinosuccinimide intermediates undergo nucleophilic ring-opening by the amine nucleophile, followed by ring closure to form the triazole.
- The sulfonic acid intermediate method involves initial formation of a sulfonic acid derivative which reacts with amines, followed by cyclization to the triazole ring under mild conditions.
Chemical Reactions Analysis
1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted triazoles.
Hydrolysis: The ethoxypropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and triazole derivatives .
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which have applications in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, making them effective antifungal agents .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of 1-(3-Ethoxypropyl)-1H-1,2,4-triazol-3-amine with its analogs:
*Calculated based on core structure (C₂H₃N₄) and substituent (C₅H₁₁O).
Key Observations:
- However, it is less polar than the shorter methoxyethyl analog .
- Lipophilicity : Aromatic substituents (e.g., fluorobenzyl ) increase logP values, favoring membrane permeability, while ether-containing chains balance hydrophilicity and lipophilicity.
- Molecular Weight : The ethoxypropyl derivative (MW ~170) occupies a mid-range position between smaller alkyl analogs (e.g., isopropyl, MW 126) and bulkier aryl derivatives (e.g., MW 250 for p-tolyl ).
Biological Activity
1-(3-Ethoxypropyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This compound features a triazole ring that is known for its ability to interact with various biological targets, making it a subject of ongoing research in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains an ethoxypropyl group attached to the triazole moiety, which enhances its solubility and bioavailability.
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit promising anticancer properties. For instance, studies have shown that derivatives of 3-amino-1,2,4-triazole demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes and pathways involved in tumor growth and proliferation .
A study evaluating the anticancer activity of triazole derivatives found that compounds similar to this compound displayed effective inhibition of cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating strong antiproliferative effects .
Antimicrobial Properties
The triazole ring structure allows for significant interactions with microbial enzymes and receptors. Compounds derived from this scaffold have been reported to possess antimicrobial and antifungal activities. For example, several studies have explored the efficacy of triazole derivatives against various pathogens, demonstrating their potential as therapeutic agents in treating infections .
The biological activity of this compound is attributed to its ability to form hydrogen bonds and π–π stacking interactions with biological targets. This interaction stabilizes adducts formed with enzymes and receptors, modulating their activity and leading to diverse biological effects. Specifically, the presence of the triazole ring enhances molecular interactions due to its electron-rich nature .
Case Studies
- Anticancer Efficacy : A recent study highlighted that certain triazole derivatives exhibited dual anticancer activity by targeting multiple pathways involved in tumorigenesis. The incorporation of specific substituents on the triazole ring significantly enhanced their potency against cancer cell lines .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of triazole derivatives revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized the role of structural modifications in enhancing antibacterial efficacy .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Ethoxypropyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of thiourea derivatives or nucleophilic substitution on pre-formed triazole rings. For analogs like 1-propyl derivatives, alkylation of 3-amino-1,2,4-triazole with 3-ethoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF) is common . Optimization requires monitoring reaction temperature (60–80°C) and stoichiometry to minimize byproducts like N-alkylation at alternate positions. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the molecular structure of this compound and its derivatives?
- Methodological Answer : X-ray crystallography is the gold standard. Programs like SHELXL refine crystal structures using intensity data, resolving bond lengths and angles . For non-crystalline samples, use H/C NMR (DMSO-d₆ as solvent) and high-resolution mass spectrometry (HRMS) to verify substituent positions and molecular weight .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 254 nm) for purity analysis. Stability studies under varying pH and temperature conditions can utilize LC-MS to detect degradation products (e.g., hydrolyzed ethoxy groups) . Thermal gravimetric analysis (TGA) evaluates decomposition profiles .
Advanced Research Questions
Q. How can computational methods aid in predicting the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., fungal CYP51 or human kinases) identifies potential binding modes. QSAR models trained on triazole analogs correlate substituent electronic properties (Hammett σ constants) with inhibitory activity . Validate predictions via in vitro enzyme inhibition assays (IC₅₀ determination) .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?
- Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables like solvent polarity, base strength, and reaction time. For example, switching from DMF to DMSO may reduce side reactions in alkylation steps . LC-MS tracking of intermediates identifies critical control points .
Q. How can researchers design crystallization trials to study supramolecular interactions in this compound?
- Methodological Answer : Use vapor diffusion (sitting-drop method) with solvents of varying polarity. SHELXD/SHELXE programs solve phase problems in X-ray data, while Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions (e.g., H-bonding with the ethoxy group) .
Q. What environmental impact assessments are critical for lab-scale synthesis?
- Methodological Answer : Follow protocols for hazardous waste segregation (e.g., halogenated byproducts) and partner with certified disposal agencies . Quantify trace residues in wastewater via UPLC-MS/MS (LOQ = 0.1 ppb) using isotopic labeling (e.g., N-triazole) .
Distinction Between Basic and Advanced Questions
- Basic : Focus on synthesis, structural confirmation, and routine analytical methods.
- Advanced : Integrate computational modeling, advanced crystallography, and environmental toxicology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
